Benzyloxy vs. Phenoxy Linker: Rotatable Bond Count as a Conformational Flexibility Metric
The benzyloxy (–O–CH₂–) linker in 3-((4-formylbenzyl)oxy)benzonitrile introduces one additional rotatable bond compared to the direct phenoxy (–O–) linkage in 3-(4-formylphenoxy)benzonitrile. This increases conformational sampling and can influence target binding entropy . The target compound has three rotatable bonds, whereas the phenoxy analog has only two .
| Evidence Dimension | Number of rotatable bonds |
|---|---|
| Target Compound Data | 3 rotatable bonds |
| Comparator Or Baseline | 3-(4-Formylphenoxy)benzonitrile: 2 rotatable bonds |
| Quantified Difference | +1 rotatable bond (50% increase) |
| Conditions | Derived from 2D molecular structure; consistent with SMILES representations |
Why This Matters
Higher rotatable bond count can enhance on-target binding through induced fit but may also increase entropic penalty; selection should be guided by target-specific SAR.
